REACTION_CXSMILES
|
[F:1][C:2]([F:26])([F:25])[S:3]([N:6](S(C(F)(F)F)(=O)=O)[C:7]1[CH:16]=[CH:15][C:10]([C:11]([O:13]C)=[O:12])=[C:9]([Cl:17])[CH:8]=1)(=[O:5])=[O:4].[OH-].[Na+].CO.O>Cl>[Cl:17][C:9]1[CH:8]=[C:7]([NH:6][S:3]([C:2]([F:26])([F:1])[F:25])(=[O:4])=[O:5])[CH:16]=[CH:15][C:10]=1[C:11]([OH:13])=[O:12] |f:1.2|
|
Name
|
methyl 4-{bis[(trifluoromethyl)sulfonyl]amino}-2-chlorobenzoate
|
Quantity
|
5.9 g
|
Type
|
reactant
|
Smiles
|
FC(S(=O)(=O)N(C1=CC(=C(C(=O)OC)C=C1)Cl)S(=O)(=O)C(F)(F)F)(F)F
|
Name
|
|
Quantity
|
3.12 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
125 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
125 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The solution from concentration to 75 ml
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Type
|
CUSTOM
|
Details
|
by spin evaporation in vacuo and dilution with 100 ml water
|
Type
|
EXTRACTION
|
Details
|
was extracted with ethyl acetate
|
Type
|
EXTRACTION
|
Details
|
again extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The organic layer was washed with water
|
Type
|
CONCENTRATION
|
Details
|
concentrated by spin evaporation in vacuo, with the addition of dichloromethane (3 times)
|
Type
|
CUSTOM
|
Details
|
to give a residue that
|
Type
|
EXTRACTION
|
Details
|
The aqueous solution was extracted with ethyl acetate (3 times)
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CONCENTRATION
|
Details
|
concentrated by spin evaporation in vacuo 2-chloro-4-{[(trifluoromethyl)sulfonyl]amino}benzoic acid as a solid (3.6 g, 61%)
|
Name
|
|
Type
|
|
Smiles
|
ClC1=C(C(=O)O)C=CC(=C1)NS(=O)(=O)C(F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |